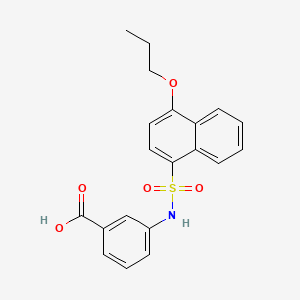
钴蓝
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of Cobalt Blue often involves solid-state reactions. For example, Yoneda et al. (2018) investigated the color tone of cobalt blue synthesized from different starting materials, revealing that properties like lightness and chroma can be influenced by the choice of starting materials (Yoneda et al., 2018).
Molecular Structure Analysis
Cobalt Blue's molecular structure is characterized by its cobalt aluminate composition, with cobalt ions occupying a tetrahedral site in the spinel structure. Kumagai et al. (2002) discussed the construction of hydrogen-bonded and coordination-bonded networks of cobalt(II) with pyromellitate, detailing its complex structure and magnetic properties (Kumagai et al., 2002).
Chemical Reactions and Properties
Cobalt Blue's chemical properties are defined by its stability and inertness in many chemical reactions. This stability contributes to its widespread use as a pigment. Mori et al. (1958) synthesized various cobalt(III) complexes, showcasing the diverse chemical behaviors of cobalt in different environments (Mori et al., 1958).
Physical Properties Analysis
The physical properties of Cobalt Blue, such as its intense blue color, are highly influenced by factors like particle size and crystallinity of the starting materials. Yoneda et al. (2018) showed how these factors can be controlled to achieve desired color tones in the pigment (Yoneda et al., 2018).
Chemical Properties Analysis
Cobalt Blue is chemically stable and is known for its ability to maintain color over time, even in harsh conditions. This chemical stability is a key feature of its widespread use in art and industry. The works of Kumagai et al. (2002) and Mori et al. (1958) provide insight into the chemical properties of cobalt compounds (Kumagai et al., 2002); (Mori et al., 1958).
科学研究应用
陶瓷和陶器
氧化钴是陶瓷和陶器中使用的关键颜料 {svg_1}. 它呈现出独特的蓝色,几个世纪以来一直广受欢迎 {svg_2}. 然而,由于围绕钴矿开采实践的伦理和可持续性问题,研究人员正在探索替代方案 {svg_3}.
新型蓝色颜料的开发
研究人员开发了使用钡长石基材料掺杂钴的新型蓝色颜料 {svg_4}. 这些颜料在酸性和碱性条件下均表现出出色的稳定性,这在陶瓷着色中是罕见的 {svg_5}.
减少钴的使用
随着钴在其他行业需求的增加,科学家正在寻找减少其在颜料中的使用的方法 {svg_6} {svg_7}. 他们正在开发替代颜料,这些颜料需要更少的钴离子,但仍然保持明亮的蓝色 {svg_8} {svg_9}.
玻璃、釉料和搪瓷着色
钴自古以来就被用作玻璃、釉料和搪瓷的着色剂 {svg_10}. 它赋予这些材料蓝色(有时与黄色颜料混合,呈现绿色) {svg_11}.
钴来源分析
人们试图通过考虑相关元素来识别颜料中使用的钴的来源 {svg_12}. 然而,原材料的加工会显著改变成分,使得这项任务具有挑战性 {svg_13}.
纳米粒子的应用
最近,钴蓝已应用于纳米粒子 {svg_14}. 虽然资料来源没有详细说明这些纳米粒子的具体应用,但纳米粒子通常应用于各个领域,包括医药、电子和环境科学 {svg_15}.
作用机制
Target of Action
Cobalt blue, chemically known as cobalt (II) oxide-aluminium oxide or cobalt (II) aluminate (CoAl₂O₄), primarily interacts with its surroundings in the form of a pigment. Its primary targets are the materials it colors, such as ceramics, glass, and paint. Historically, cobalt blue has been used to add a vivid blue hue to Chinese porcelain, jewelry, and decorative items. It is lighter and less intense than the iron-cyanide-based pigment Prussian blue .
Mode of Action
When cobalt (II) oxide is sintered with aluminium oxide (alumina) at 1200 °C, it forms cobalt blue. The resulting pigment, CoAl₂O₄, exhibits distinct blue coloration due to absorption bands around 18,000, 17,000, and 16,000 cm⁻¹. These bands arise even at low concentrations (a few parts per million), making cobalt blue visually striking .
Biochemical Pathways
Cobalt blue doesn’t directly participate in biochemical pathways within living organisms Instead, it plays a role in artistic and decorative contexts. Understanding these factors can optimize energy-saving processes during fabrication .
Action Environment
Environmental factors, such as temperature, humidity, and exposure to light, can influence cobalt blue’s efficacy and stability. For instance, prolonged exposure to sunlight may cause fading, while specific firing conditions during production impact its final color. Artists and craftsmen consider these factors when working with cobalt blue.
安全和危害
未来方向
Cobalt Blue Holdings is in the final stages of completing the feasibility study of its Broken Hill Cobalt Project . The company’s aim is to reliably produce a sustainably sourced, high-grade, battery-ready cobalt sulfate (CoSO4) .
Relevant Papers There are several relevant papers on Cobalt Blue. One paper provides instructions for preparing your own cobalt chloride indicator papers . Another paper discusses the use of Cobalt Blue Cardstock Paper . There’s also a paper on using Cobalt Chloride Paper for testing the presence of water .
属性
| { "Design of the Synthesis Pathway": "The synthesis of cobalt blue can be achieved through the precipitation method.", "Starting Materials": [ "Cobalt chloride hexahydrate (CoCl2.6H2O)", "Sodium hydroxide (NaOH)", "Sodium carbonate (Na2CO3)", "Water (H2O)" ], "Reaction": [ "Dissolve 10g of cobalt chloride hexahydrate in 100mL of water", "Add 20g of sodium hydroxide to the solution and stir until the cobalt chloride is completely dissolved and the pH is around 7", "Add 25g of sodium carbonate to the solution while stirring continuously", "Heat the solution to 90-100°C and maintain this temperature for 1-2 hours", "Filter the solution to obtain the precipitate", "Wash the precipitate with water and dry it at 60-70°C" ] } | |
CAS 编号 |
1345-16-0 |
分子式 |
CoO·Al2O3 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



